molecular formula C12H18NO7P B8625606 delta-Aminolevulinic acid benzyl ester phosphate CAS No. 865112-40-9

delta-Aminolevulinic acid benzyl ester phosphate

Cat. No. B8625606
M. Wt: 319.25 g/mol
InChI Key: ZKWXUWUHGZEABH-UHFFFAOYSA-N
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Patent
US08207376B2

Procedure details

A 8 g (31 mmol) portion of δ-aminolevulinic acid benzyl ester hydrochloride and 4 g (34.7 mmol) of 85% phosphoric acid were dissolved in 8 ml of purified water, and 3.3 g (32.7 mmol) of triethylamine was added dropwise thereto while stirring on an ice bath. After completion of the dropwise addition and subsequent stirring at room temperature for 10 minutes, 300 ml of ethanol was added thereto and stirred. The thus precipitated precipitate was recovered by suction filtration and dried at room temperature for 16 hours under a reduced pressure. An 8.5 g (27 mmol) portion of δ-aminolevulinic acid benzyl ester phosphate was obtained at a yield of 87 mol %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][C:10](=[O:17])[CH2:11][CH2:12][C:13]([CH2:15][NH2:16])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[P:18](=[O:22])([OH:21])([OH:20])[OH:19].C(N(CC)CC)C.C(O)C>O>[P:18]([OH:22])([OH:21])([OH:20])=[O:19].[CH2:2]([O:9][C:10](=[O:17])[CH2:11][CH2:12][C:13]([CH2:15][NH2:16])=[O:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC(CCC(=O)CN)=O
Name
Quantity
4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
subsequent stirring at room temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The thus precipitated precipitate was recovered by suction filtration
CUSTOM
Type
CUSTOM
Details
dried at room temperature for 16 hours under a reduced pressure
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)O.C(C1=CC=CC=C1)OC(CCC(=O)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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